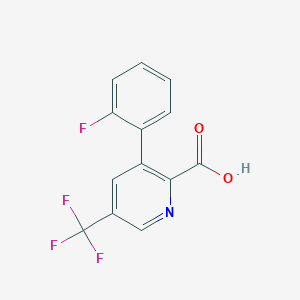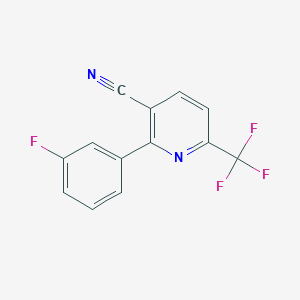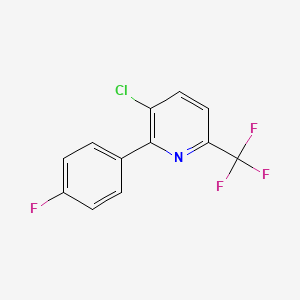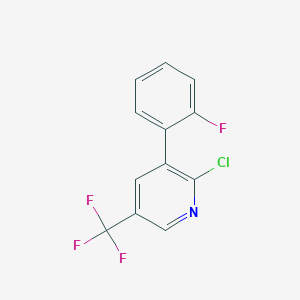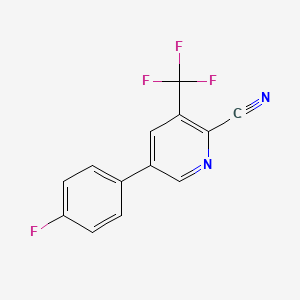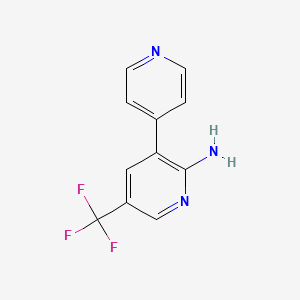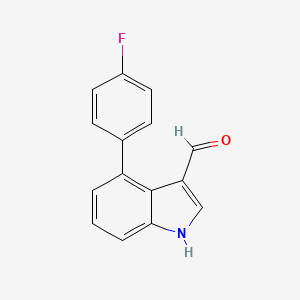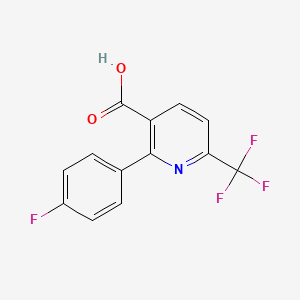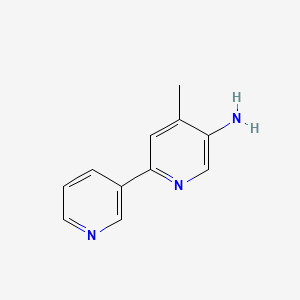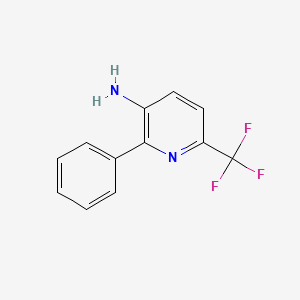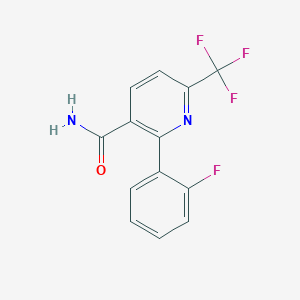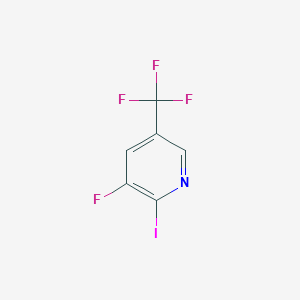
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It is also used as an advanced chemical intermediate .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) are synthesized and applied as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with fluorine, iodine, and trifluoromethyl substituents .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the properties of TFMP derivatives .Applications De Recherche Scientifique
1. Inhibition of DYRK1A Kinase for Down Syndrome Cognitive Rescue
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine derivatives (fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles - F-DANDYs) have demonstrated potent inhibitory activities against DYRK1A kinase. Overexpression of DYRK1A kinase is associated with cognitive deficiencies in Down syndrome (DS). One specific compound, 5a, has shown significant cognitive rescuing effects in a DS mouse model, indicating the potential of these derivatives in combatting memory and learning deficiencies associated with DS (Neumann et al., 2018).
2. PSMA-Based PET Imaging for Prostate Cancer
2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, known as [18F]DCFPyL, is a derivative of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine utilized as a PSMA-based PET imaging agent for prostate cancer. Its high binding affinity for prostate-specific membrane antigen (PSMA), prevalent in prostate cancer epithelia and most solid tumor neovasculature, highlights its potential in targeted cancer diagnostics and therapy monitoring (Chen et al., 2011).
3. Radioiodinated Analogs for Diagnostic Imaging
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine derivatives, specifically radioiodinated analogs like 3'-fluoro-5-[(131)I]iodo-2'-deoxyuridine ([(131)I]FLIdU), have been studied for their potential in diagnostic imaging and therapeutic applications. Though these compounds demonstrated moderate accumulation in proliferating tissues, their rapid deiodination suggested limited promise as standalone compounds for diagnostic imaging or therapeutic applications (Vogg et al., 2007).
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-fluoro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWDDERPEGWGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



